![molecular formula C22H20N2O B5777359 2-BENZYL-1-[(2-METHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOLE](/img/structure/B5777359.png)
2-BENZYL-1-[(2-METHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOLE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-BENZYL-1-[(2-METHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOLE is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their extensive range of therapeutic applications, including anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic properties . The unique structure of this compound, which includes a benzimidazole core with benzyl and methoxyphenyl substituents, makes it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-BENZYL-1-[(2-METHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOLE typically involves the condensation of ortho-phenylenediamine with benzaldehydes. One common method includes the use of sodium metabisulphite as an oxidation agent in a mixture of solvents under mild conditions . The reaction proceeds efficiently, yielding the desired benzimidazole derivatives with high purity.
Industrial Production Methods
In an industrial setting, the production of benzimidazole derivatives often involves large-scale condensation reactions. The use of continuous flow reactors and optimized reaction conditions, such as controlled temperature and pressure, ensures high yield and efficiency. The separation and purification processes typically involve solvent extraction and recrystallization techniques .
化学反応の分析
Types of Reactions
2-BENZYL-1-[(2-METHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole core, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different biological activities depending on the nature of the substituents .
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its antimicrobial properties, including antibacterial and antifungal activities.
作用機序
The mechanism of action of 2-BENZYL-1-[(2-METHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOLE involves its interaction with various molecular targets. For instance, its anticancer activity is attributed to its ability to inhibit the proliferation of cancer cells by interfering with DNA synthesis and inducing apoptosis . The compound’s antimicrobial properties are linked to its ability to disrupt the cell membrane integrity of bacteria and fungi .
類似化合物との比較
Similar Compounds
Osimertinib: A benzimidazole derivative used as an anticancer agent.
Navelbine: Another benzimidazole-based compound with anticancer properties.
Alectinib: A benzimidazole derivative used in the treatment of certain types of cancer.
Uniqueness
2-BENZYL-1-[(2-METHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOLE is unique due to its specific substituents, which confer distinct biological activities. The presence of the benzyl and methoxyphenyl groups enhances its ability to interact with various molecular targets, making it a versatile compound in scientific research .
特性
IUPAC Name |
2-benzyl-1-[(2-methoxyphenyl)methyl]benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O/c1-25-21-14-8-5-11-18(21)16-24-20-13-7-6-12-19(20)23-22(24)15-17-9-3-2-4-10-17/h2-14H,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOHKVICCEWMVFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2C3=CC=CC=C3N=C2CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-[(3,5-dimethylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5777288.png)
![4-{[(cyclohexylamino)carbonothioyl]amino}benzenesulfonamide](/img/structure/B5777296.png)
![N-(4-{N-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)carbonyl]ethanehydrazonoyl}phenyl)-5-methyl-2-furamide](/img/structure/B5777303.png)
![Ethyl 4-[benzenesulfonyl(methyl)amino]benzoate](/img/structure/B5777310.png)
![5,6-Dimethyl-4-[4-(2-methylphenyl)piperazin-1-yl]thieno[2,3-d]pyrimidine](/img/structure/B5777318.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5777320.png)
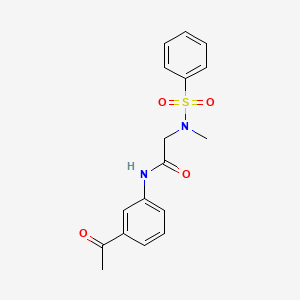
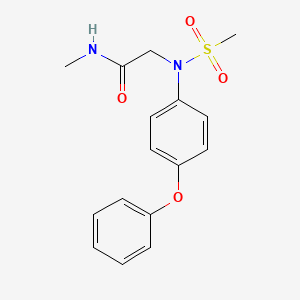
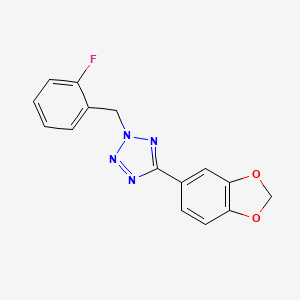
![3-METHYL-4-OXO-N~1~-[3-(TRIFLUOROMETHYL)PHENYL]-3,4-DIHYDRO-1-PHTHALAZINECARBOXAMIDE](/img/structure/B5777353.png)
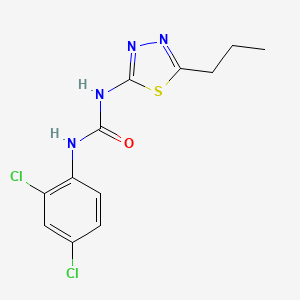
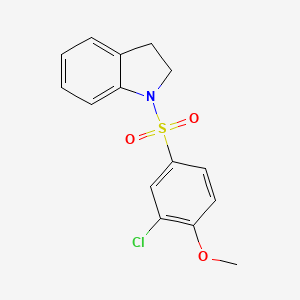
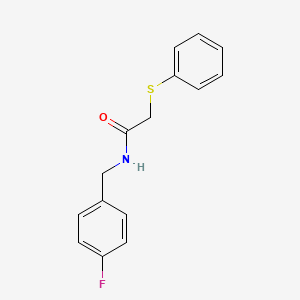
![2-[(4-chloro-3,5-dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5777394.png)
